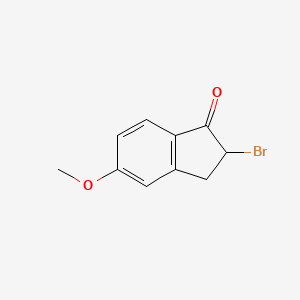

2-Bromo-5-methoxy-1-indanone

Description

Significance of Indanone Scaffolds in Modern Synthetic Chemistry

Indanone scaffolds, which feature a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered ring containing a ketone, are prominent and valuable motifs in organic synthesis. sioc-journal.cnresearchgate.net Their significance stems from their presence in a wide array of natural products and pharmaceutically important molecules. sioc-journal.cnrsc.org For instance, the indanone core is found in compounds with applications in anticancer drug development and as treatments for neurodegenerative disorders like Alzheimer's disease. nih.govresearchgate.net The well-known drug Donepezil, used for treating Alzheimer's, contains an indanone moiety, highlighting the scaffold's therapeutic relevance. researchgate.net

The synthetic utility of indanones is vast; they serve as crucial starting materials for the synthesis of more complex polycyclic and heterocyclic structures. researchgate.netnih.gov The reactivity of the ketone and the adjacent alpha-carbon, combined with the aromatic ring, provides multiple sites for chemical modification. rsc.org This versatility allows chemists to employ indanones in a variety of synthetic strategies, including Friedel-Crafts acylations, annulation reactions, and cycloadditions, to build intricate molecular architectures. researchgate.netrsc.org Furthermore, indanone derivatives have found applications beyond medicine, being utilized in the development of organic light-emitting devices (OLEDs), dyes, and functional materials. sioc-journal.cn

Rationale for Research on Halogenated and Alkoxy-Substituted Indanones

The functionalization of the indanone scaffold with halogen and alkoxy groups is a strategic approach to enhance its synthetic utility. Each group imparts distinct electronic and steric properties to the molecule, influencing its reactivity and providing handles for further chemical manipulation.

Halogenation (Bromination): The introduction of a bromine atom, as in 2-Bromo-5-methoxy-1-indanone, is of particular interest. The carbon-bromine bond is a versatile functional group in organic synthesis. The bromine atom can act as a good leaving group in nucleophilic substitution reactions. More importantly, it serves as a key reactive site for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This capability allows for the straightforward introduction of diverse aryl, alkyl, and alkynyl groups at the 2-position of the indanone core.

Alkoxy Substitution (Methoxylation): The presence of a methoxy (B1213986) group on the aromatic ring, specifically at the 5-position, also plays a crucial role. The methoxy group is an electron-donating group, which can influence the regioselectivity of electrophilic aromatic substitution reactions. In the context of cyclization reactions to form the indanone itself, such as intramolecular Friedel-Crafts acylation, the position of the methoxy group can direct the cyclization to a specific position. Studies have shown that methoxy-substituted phenylboroxines, for example, exhibit different reactivity in rhodium-catalyzed reactions to form indanones compared to their methyl-substituted counterparts. iyte.edu.tr This electronic influence is critical for controlling reaction outcomes and designing specific synthetic routes.

The combination of both a bromine atom at the reactive α-position and a methoxy group on the aromatic ring creates a highly versatile and synthetically valuable building block.

Overview of 2-Bromo-5-methoxy-1-indanone as a Key Compound in Chemical Transformations

2-Bromo-5-methoxy-1-indanone emerges as a key intermediate that leverages the strategic placement of both the bromo and methoxy functionalities. This compound serves as a powerful precursor for the synthesis of a wide range of more complex molecules. The bromine at the C-2 position allows for facile derivatization, while the methoxy group at the C-5 position modulates the electronic properties of the aromatic system.

The utility of this compound lies in its ability to participate in a variety of chemical transformations to construct diverse molecular scaffolds. For example, it can be envisioned as a key starting material for the synthesis of various heterocyclic compounds by reacting the C-2 bromo position with different nucleophiles, leading to the formation of new rings fused to the indanone framework. Its role as a building block is central to creating libraries of compounds for screening in drug discovery programs, particularly for targets where the indanone scaffold has already shown promise. researchgate.netnih.gov

Below is a table summarizing the key properties of 2-Bromo-5-methoxy-1-indanone.

| Property | Data |

| Chemical Formula | C₁₀H₉BrO₂ |

| Molecular Weight | 241.08 g/mol |

| Appearance | Solid (Typical) |

| Key Functional Groups | Ketone, Bromo, Methoxy, Aromatic Ring |

| CAS Number | 6342-99-0 |

The strategic combination of functionalities in 2-Bromo-5-methoxy-1-indanone makes it a valuable and versatile tool in the arsenal (B13267) of synthetic organic chemists for the construction of complex and potentially bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-13-7-2-3-8-6(4-7)5-9(11)10(8)12/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDAOMAGKUNHGSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472229 | |

| Record name | 2-bromo-5-methoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29278-11-3 | |

| Record name | 2-bromo-5-methoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Bromo 5 Methoxy 1 Indanone

Halogenation Reactions on Indanone Skeletons

Halogenation of indanone scaffolds, particularly bromination, is a key method for functionalizing these molecules. The reaction conditions, such as temperature and the choice of brominating agent, significantly influence the outcome, leading to a range of mono- and polybrominated products.

Photobromination Studies of Methoxyindanes and Methoxyindanones

Photobromination provides a powerful tool for introducing bromine atoms onto the indanone skeleton. The reaction of 5-methoxy-1-indanone (B147253) with N-bromosuccinimide (NBS) under photochemical conditions is a notable example. researchgate.net This process typically involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), and is conducted at elevated temperatures.

The benzylic positions of the indanone structure are particularly susceptible to radical bromination. masterorganicchemistry.com The use of NBS is advantageous as it provides a low, steady concentration of molecular bromine, which favors radical substitution over electrophilic addition to any potential double bonds. masterorganicchemistry.comyoutube.com Studies have shown that the photochemical bromination of 5-methoxy-1-indanone with NBS leads to the formation of 3-bromo-6-methoxyindene. researchgate.net This transformation involves an initial bromination followed by the elimination of hydrogen bromide.

| Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| 5-methoxy-1-indanone | N-bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Triethylamine | CCl4, Reflux, Irradiation (150-W lamp), 4 h | 3-bromo-6-methoxyindene | researchgate.net |

Formation of Polybrominated Indene Derivatives and their Interconversions

The extent of bromination on the related 5-methoxyindane skeleton is highly dependent on the reaction temperature. These studies provide insight into the potential for polyhalogenation on the indanone framework. Photolytic bromination of 5-methoxyindane at a low temperature (-78 °C) selectively yields 1,2,3-tribromo-6-methoxyindene as the sole product. researchgate.net

In contrast, conducting the photobromination at a higher temperature (77 °C) results in a more extensively brominated product, 1,1,2,3-tetrabromo-6-methoxyindene. researchgate.net This tetrabrominated derivative serves as a precursor for other polybrominated indenes. For instance, it can be converted to 2,3-dibromo-6-methoxyindene through a silver-supported hydrolysis reaction. researchgate.net Furthermore, the bromoindene derivatives can undergo thermal rearrangements. The thermolysis of 3-bromo-6-methoxyindene, for example, leads to the formation of a benzo[c]fluorenone derivative. researchgate.net

| Starting Material | Conditions | Major Product | Further Transformation | Reference |

|---|---|---|---|---|

| 5-methoxyindane | Photolytic bromination, -78 °C | 1,2,3-Tribromo-6-methoxyindene | - | researchgate.net |

| 5-methoxyindane | Photobromination, 77 °C | 1,1,2,3-Tetrabromo-6-methoxyindene | Silver-supported hydrolysis to 2,3-dibromo-6-methoxyindene | researchgate.net |

| 3-bromo-6-methoxyindene | Thermolysis | Benzo[c]fluorenone derivative | - | researchgate.net |

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom in bromo-indanone derivatives is a versatile handle for introducing a wide range of substituents through nucleophilic substitution reactions. This allows for the synthesis of diverse molecular architectures.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Bromo-Indanones

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds, and it has been successfully applied to bromo-indanone substrates. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide. harvard.edu The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. harvard.eduodinity.com

The reaction is compatible with a broad range of functional groups and can be performed under relatively mild conditions. rsc.org For instance, 5-bromo-1-indanone (B130187) has been shown to undergo Suzuki-Miyaura coupling with various arylboronic acids, demonstrating the utility of this method for synthesizing 5-aryl-1-indanone derivatives. The choice of palladium catalyst and ligands is crucial for achieving high yields. nih.govresearchgate.net

| Bromo-Indanone | Boronic Acid | Catalyst System | Product |

|---|---|---|---|

| 5-bromo-1-indanone | Phenylboronic acid | Palladium-based | 5-phenyl-1-indanone |

| 5-bromo-1-indanone | 4-methoxyphenylboronic acid | Palladium-based | 5-(4-methoxyphenyl)-1-indanone |

| 5-bromo-1-indanone | 4-ethylphenylboronic acid | Palladium-based | 5-(4-ethylphenyl)-1-indanone |

Other Substitution Reactions for Chemical Derivatization

Beyond carbon-carbon bond formation, the bromine atom on the indanone ring can be displaced by other nucleophiles to introduce different functionalities. These reactions typically follow SN1 or SN2 mechanistic pathways, depending on the structure of the halogenoalkane and the reaction conditions. savemyexams.comchemguide.co.uk The polarity of the carbon-halogen bond, which makes the carbon atom electrophilic, is a key factor driving these reactions. libretexts.orgsavemyexams.com

A pertinent example is the cyanation of bromo-indanones. In this reaction, the bromide is substituted by a cyanide group, which can then be further transformed. For instance, the resulting nitrile can be reduced to an amine, providing a pathway to amino-indane derivatives. This highlights how nucleophilic substitution can be a critical step in a multi-step synthesis to create complex molecules from a bromo-indanone precursor.

Transformations Involving the Ketone Functionality

The ketone group at the 1-position of the indanone skeleton is a focal point for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives. nih.govorganic-chemistry.org

Common reactions include the reduction of the ketone to a secondary alcohol using reducing agents like sodium borohydride (B1222165). nih.gov This alcohol can then serve as a site for further functionalization, such as etherification or esterification.

More complex transformations, such as annulation reactions, use the indanone as a building block for fused- and spiro-cyclic systems. rsc.org For example, 1-indanones can undergo rhodium-catalyzed ring expansion through the insertion of ethylene (B1197577) to form benzocycloheptenone skeletons. rsc.org They can also participate in manganese-catalyzed regioselective additions to terminal alkynes, leading to the formation of fused tricyclic scaffolds. rsc.org Another important reaction is the conversion of the indanone to an oxime by reacting it with hydroxylamine. scielo.br This oxime can then undergo a Beckmann-like rearrangement to produce imides, demonstrating a pathway for ring expansion and nitrogen incorporation. scielo.br

| Reaction Type | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| Reduction | Sodium borohydride (NaBH4) | Indanol (secondary alcohol) | nih.gov |

| Ring Expansion | Ethylene, Rhodium catalyst | Benzocycloheptenone | rsc.org |

| Fused-Ring Formation | Terminal alkynes, Mn(CO)5Br | Fused tricyclic carbocycles | researchgate.net |

| Oxime Formation | Hydroxylamine hydrochloride | Indanone oxime | scielo.br |

| Beckmann-like Rearrangement | Indanone oxime, Anhydrides/Acids | Imides | scielo.br |

Table of Compounds

| Compound Name |

|---|

| 2-Bromo-5-methoxy-1-indanone |

| 5-methoxy-1-indanone |

| N-bromosuccinimide (NBS) |

| Azobisisobutyronitrile (AIBN) |

| 3-bromo-6-methoxyindene |

| 5-methoxyindane |

| 1,2,3-tribromo-6-methoxyindene |

| 1,1,2,3-tetrabromo-6-methoxyindene |

| 2,3-dibromo-6-methoxyindene |

| Benzo[c]fluorenone |

| 5-bromo-1-indanone |

| Phenylboronic acid |

| 4-methoxyphenylboronic acid |

| 4-ethylphenylboronic acid |

| 5-phenyl-1-indanone |

| 5-(4-methoxyphenyl)-1-indanone |

| 5-(4-ethylphenyl)-1-indanone |

| Sodium borohydride |

| Benzocycloheptenone |

| Hydroxylamine |

Chemical Reductions and Oxidations of Indanone Derivatives

The chemical reactivity of the indanone scaffold, including derivatives like 2-Bromo-5-methoxy-1-indanone, is significantly influenced by the carbonyl group. This functionality is susceptible to a variety of reduction and oxidation reactions, allowing for the synthesis of diverse molecular architectures.

Chemical Reductions: The ketone moiety of indanone derivatives can be readily reduced to the corresponding indanol. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction, particularly for substituted indanones.

One of the most common methods for this transformation is catalytic hydrogenation . This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. tcichemicals.com Heterogeneous catalysts like palladium on carbon (Pd/C) are widely used for the hydrogenation of various functional groups, including the carbonyl group in indanones. tcichemicals.com For more selective transformations, homogeneous catalysts such as Wilkinson's catalyst can be employed, which are known to hydrogenate alkenes and alkynes with high selectivity. tcichemicals.com Asymmetric transfer hydrogenation (ATH) has also been effectively used for the stereoselective reduction of substituted 1-indanones, yielding enantioenriched 1-indanols. nih.gov This method often utilizes a hydrogen source like a formic acid/triethylamine mixture in conjunction with a chiral transition metal catalyst. nih.gov

Hydride-based reducing agents are also extensively used. Sodium borohydride (NaBH₄) is a mild and selective reagent that efficiently reduces aldehydes and ketones to their corresponding alcohols. youtube.com In the context of 2-Bromo-5-methoxy-1-indanone, NaBH₄ would be expected to reduce the C1-carbonyl group to a hydroxyl group, forming 2-bromo-5-methoxy-1-indanol. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. youtube.com Subsequent protonation of the resulting alkoxide, typically by a protic solvent, yields the final alcohol product. youtube.com

| Method | Reagent/Catalyst | Typical Substrate | Product |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | 1-Indanone | 1-Indanol |

| Asymmetric Transfer Hydrogenation (ATH) | HCO₂H/Et₃N, Chiral Ru or Rh catalyst | Substituted 1-Indanones | Chiral 1-Indanols |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | 1-Indanone derivatives | 1-Indanol derivatives |

Chemical Oxidations: The oxidation of indanone derivatives can proceed at different positions depending on the oxidant and substrate. While the carbonyl group itself is at a high oxidation state, the adjacent methylene (B1212753) group (C2 position) is susceptible to oxidation. For instance, the oxidation of indane can yield 1-indanone. guidechem.com Biocatalytic methods using enzymes like naphthalene (B1677914) dioxygenase (NDO) and toluene (B28343) dioxygenase (TDO) have been shown to hydroxylate 1-indanone at the C2 and C3 positions, leading to 2-hydroxy-1-indanone and 3-hydroxy-1-indanone, respectively. nih.govasm.org Chemical methods, such as α-hydroxylation using molecular oxygen in the presence of a base, can also introduce a hydroxyl group at the C2 position. rsc.org

Rearrangement and Cycloaddition Reactions

Thermolysis Pathways Leading to Complex Polycyclic Systems (e.g., Benzo[c]fluorenone Derivatives)

Indanone derivatives serve as valuable precursors for the synthesis of more complex polycyclic aromatic systems through rearrangement reactions, particularly under thermolytic conditions. A notable example is the synthesis of benzo[c]fluorenone and related azafluorenone alkaloids. uni-muenchen.de

The general strategy involves the conversion of a substituted methoxyindanone into its corresponding oxime. The thermolysis of these indanone oximes initiates a cascade of reactions, leading to the formation of the fused polycyclic framework. This process has been utilized in the total synthesis of various alkaloids. uni-muenchen.de For instance, the thermolysis of appropriately substituted methoxyindanone oximes has been a key step in preparing C-8 derivatives of the azafluorenone alkaloid onychine. uni-muenchen.de This rearrangement pathway provides a powerful tool for constructing complex molecular architectures from relatively simple indanone starting materials.

Nazarov Cyclization as a Key Step in Indanone Formation

The Nazarov cyclization is a fundamental and powerful reaction in organic chemistry for the synthesis of five-membered rings, and it represents one of the main methods for constructing the indanone scaffold itself. d-nb.infowikipedia.org The reaction is an acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone or a precursor that can generate a pentadienyl cation in situ. wikipedia.orgorganic-chemistry.org

The generalized mechanism for indanone formation via a Nazarov-type cyclization proceeds as follows:

Cation Formation : The reaction is initiated by a Brønsted or Lewis acid promoter which activates the precursor, typically an aryl vinyl ketone derivative, to generate a pentadienyl cation. organic-chemistry.orgillinois.edu For example, the reaction of an α,β-unsaturated carboxylic acid with an aromatic compound in the presence of polyphosphoric acid (PPA) can lead to an intermediate that forms this key cation. d-nb.info

Electrocyclization : The generated pentadienyl cation undergoes a 4π-conrotatory electrocyclic ring closure, as dictated by the Woodward-Hoffmann rules, to form a five-membered ring and a new oxyallyl cation intermediate. wikipedia.orgillinois.edu

Elimination & Tautomerization : The oxyallyl cation then undergoes elimination of a proton, typically from the aromatic ring in an electrophilic aromatic substitution-type closure, to re-aromatize the benzene (B151609) ring. This is followed by tautomerization to yield the stable cyclopentenone ring of the indanone product. wikipedia.orgillinois.edu

The regioselectivity of the cyclization can be influenced by the substitution pattern on the aromatic ring and the reaction conditions, such as the concentration of the acid catalyst. d-nb.info For instance, in PPA-mediated reactions, high concentrations of P₂O₅ can favor the formation of indanones with electron-donating groups (like methoxy) at the 5-position. d-nb.info

| Catalyst Type | Examples | Role in Reaction |

|---|---|---|

| Brønsted Acids | Polyphosphoric Acid (PPA), Triflic Acid (TfOH) | Protonates the carbonyl to initiate cation formation. d-nb.inforesearchgate.net |

| Lewis Acids | AlCl₃, In(OTf)₃, B(C₆F₅)₃ | Coordinates to the carbonyl oxygen, activating the substrate. researchgate.netresearchgate.net |

| Transition Metals | FeCl₃, Ir(III) complexes | Can catalyze the cyclization through different activation modes. researchgate.netresearchgate.net |

2 Bromo 5 Methoxy 1 Indanone As a Versatile Synthetic Intermediate

Building Block for the Construction of Complex Polycyclic Aromatic and Heterocyclic Systems

The strategic placement of the bromo and methoxy (B1213986) functionalities on the indanone core makes 2-Bromo-5-methoxy-1-indanone a highly sought-after starting material for the synthesis of a diverse array of fused ring systems. The bromine atom at the 2-position serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, while the methoxy group at the 5-position influences the electronic properties of the aromatic ring, directing subsequent reactions and often enhancing the stability and properties of the final product.

While direct examples of 2-Bromo-5-methoxy-1-indanone in the synthesis of complex polycyclic aromatic hydrocarbons are not extensively detailed in available literature, the reactivity of analogous bromo-indanones provides a strong indication of its potential. For instance, the synthesis of 2-bromo-6-methoxy-3-phenyl-1-indanone highlights the utility of such intermediates. beilstein-journals.org Annulation reactions involving 1-indanones are a well-established strategy for creating fused carbocyclic and heterocyclic frameworks. rsc.orgnih.gov These reactions often proceed through the formation of new rings fused to the indanone structure, paving the way for the creation of larger, more complex polycyclic systems.

In the realm of heterocyclic chemistry, the application of bromo-ketones, including indanones, is more explicitly documented. The reaction of α-bromo ketones with various nitrogen and sulfur-containing nucleophiles is a classic method for the construction of five- and six-membered heterocyclic rings. For example, 2-bromoindan-1-one is known to react with thioamides and thiourea (B124793) to yield fused thiazole (B1198619) derivatives. This reactivity profile strongly suggests that 2-Bromo-5-methoxy-1-indanone can be similarly employed to generate a variety of indeno-fused heterocycles, which are prevalent motifs in pharmacologically active compounds.

Precursor in the Development of Advanced Organic Scaffolds

The indanone core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules. researchgate.net 2-Bromo-5-methoxy-1-indanone serves as an excellent precursor for the development of advanced organic scaffolds, allowing for the systematic modification and elaboration of the indanone framework to explore structure-activity relationships.

The bromine atom can be readily displaced by a wide range of nucleophiles or participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction. This enables the introduction of diverse substituents at the 2-position, leading to the generation of libraries of novel indanone derivatives. While specific studies on 2-Bromo-5-methoxy-1-indanone are limited, research on related compounds, such as 5-bromo-1-indanone (B130187), demonstrates the feasibility of this approach for creating valuable scaffolds for drug discovery. smolecule.com

The methoxy group also plays a crucial role in the design of these scaffolds. It can influence the binding affinity of the molecule to its biological target and affect its pharmacokinetic properties. The combination of the bromo and methoxy groups provides a dual handle for synthetic diversification, making 2-Bromo-5-methoxy-1-indanone a powerful tool for medicinal chemists.

Role in the Synthesis of Isotopically Labeled Compounds (e.g., Deuterated Indanones)

A common strategy for introducing deuterium (B1214612) involves the reduction of a carbon-halogen bond with a deuterium source. In the case of 2-Bromo-5-methoxy-1-indanone, the bromine atom at the 2-position can be selectively replaced with a deuterium atom using a deuteride (B1239839) reagent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄), often in the presence of a transition metal catalyst. This would yield 2-deuterio-5-methoxy-1-indanone.

Alternatively, the ketone functionality can be reduced to a hydroxyl group, which can then be subjected to deuteration reactions. Furthermore, the presence of the activating methoxy group could facilitate electrophilic substitution reactions on the aromatic ring, potentially allowing for the introduction of deuterium at specific positions under acidic conditions with a deuterium source like D₂SO₄.

The following table outlines potential deuteration strategies starting from 2-Bromo-5-methoxy-1-indanone:

| Starting Material | Reagents and Conditions | Product |

| 2-Bromo-5-methoxy-1-indanone | 1. NaBD₄, Catalyst2. Workup | 2-Deuterio-5-methoxy-1-indanone |

| 2-Bromo-5-methoxy-1-indanone | 1. NaBH₄2. PBr₃3. LiAlD₄ | 2-Deuterio-5-methoxy-1-indane |

| 5-Methoxy-1-indanone (B147253) | D₂SO₄, Heat | Deuterated 5-methoxy-1-indanone (aromatic positions) |

Design and Synthesis of Indanone Derivatives with Bromine and Methoxy Substituents

Structurally Related Brominated Indanone Analogues

The introduction of a bromine atom to the indanone framework provides a versatile handle for further chemical modifications and can significantly influence the molecule's reactivity and biological interactions.

Synthesis and Characterization of 2-Bromo-6-methoxy-3-phenyl-1-indanone

A key analogue, 2-Bromo-6-methoxy-3-phenyl-1-indanone, serves as an important bromo-reagent for subsequent chemical transformations. Its synthesis is achieved through a two-step process starting from a chalcone (B49325) precursor. beilstein-journals.org

The initial step involves a Nazarov cyclization of the appropriate chalcone in the presence of trifluoroacetic acid. This reaction forms the indanone core, yielding 6-methoxy-3-phenyl-1-indanone with a high yield of 88%. Following the cyclization, the intermediate is treated with bromine in diethyl ether to introduce the bromine atom at the 2-position, affording the final product, 2-Bromo-6-methoxy-3-phenyl-1-indanone. beilstein-journals.org

| Step | Reaction | Reagents | Product | Yield |

| 1 | Nazarov Cyclization | Trifluoroacetic Acid | 6-methoxy-3-phenyl-1-indanone | 88% |

| 2 | Bromination | Bromine, Diethyl Ether | 2-Bromo-6-methoxy-3-phenyl-1-indanone | Not specified |

This table summarizes the synthetic route to 2-Bromo-6-methoxy-3-phenyl-1-indanone. beilstein-journals.org

Exploration of 2-Bromo-5,6-dimethoxy-1-indanone and its Analogues

The compound 5,6-dimethoxy-1-indanone (B192829) is a highly valuable building block in pharmaceutical synthesis, most notably as a key precursor for Donepezil, a medication used in the management of Alzheimer's disease. nbinno.com Its intrinsic value is tied to its well-defined structure and the high purity achievable, which are critical for predictable outcomes in complex synthetic pathways. nbinno.com

The reactivity of the 5,6-dimethoxy-1-indanone core makes it a target for the creation of novel derivatives with potential therapeutic applications. Research has focused on modifying this structure to develop new agents, including those with antimicrobial properties. researchgate.net This exploration involves creating derivatives through reactions like Schiff's base formation and subsequent cyclization, demonstrating the versatility of the indanone core for generating diverse molecular architectures. researchgate.net While direct synthesis of the 2-bromo derivative is not detailed, the functionalization of the parent compound is an active area of research, suggesting that bromination would be a logical step for introducing a reactive handle for further diversification.

Methoxy-Substituted Indanone Variations

Methoxy (B1213986) groups on the aromatic ring of the indanone structure act as electron-donating groups, influencing the electronic properties of the molecule and its reactivity in various chemical transformations.

Research on 5-Methoxy-1-indanone (B147253) and its Functionalization

5-Methoxy-1-indanone is a key intermediate for a variety of more complex molecules. guidechem.com Its synthesis can be accomplished via an intramolecular Friedel-Crafts acylation, a widely used method for preparing aromatic ketones. guidechem.com

Once formed, 5-Methoxy-1-indanone can be functionalized in several ways. One common method is the Claisen-Schmidt condensation, where it reacts with various aldehydes in the presence of a base like potassium hydroxide (B78521). This reaction yields 2-benzylidene derivatives, which are being investigated for their biological profiles. mdpi.com Another powerful technique for functionalizing the indanone core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, enabling the attachment of various aryl groups to the indanone structure, thereby creating a diverse library of compounds with potential applications in medicinal chemistry. researchgate.net

| Functionalization Method | Reagents | Product Type |

| Claisen-Schmidt Condensation | Aldehyde, KOH, Methanol | (E)-2-benzylidene-5-methoxy-2,3-dihydro-1H-inden-1-one derivatives |

| Suzuki-Miyaura Coupling | Arylboronic Acid, Palladium Catalyst, Base | 5-Aryl-1-indanone derivatives |

This table outlines key methods for the functionalization of the 5-methoxy-1-indanone scaffold. mdpi.comresearchgate.net

Synthesis of 5,7-Dimethoxy-1-indanone and Related Compounds

An efficient method for the preparation of 5,7-dimethoxy-1-indanone has been developed, providing this useful building block in excellent yield. The synthesis involves stirring a mixture of diethyl 2-(3,5-dimethoxybenzyl)malonate with methanesulfonic acid at 100 °C for two hours, which results in a 95% yield of the desired product. beilstein-journals.org

This dimethoxy indanone derivative is utilized in the synthesis of compounds with potential biological activity. For instance, it can undergo a base-catalyzed Claisen-Schmidt condensation with 2-chloro-3-formylquinoline derivatives to prepare a series of (E) 2-quinolinylmethylidene-5,7-dimethoxyindanones. These compounds have been evaluated for their antimalarial activity, demonstrating the utility of the 5,7-dimethoxy-1-indanone core in constructing medicinally relevant molecules. researchgate.net

Structure-Property Relationships in Novel Indanone Derivatives

The chemical properties and biological activity of indanone derivatives are intrinsically linked to their molecular structure. The type and position of substituents on the indanone core dictate its reactivity and how it interacts with biological targets.

The indanone framework is amenable to a variety of chemical transformations, and the presence of substituents like halogens and methoxy groups is often compatible with these reactions. For example, substituted 1-indanones can participate in rhodium-catalyzed ring-expansion reactions to form more complex benzannulated carbocycles. rsc.org The compatibility of these substituents allows for the construction of intricate molecular scaffolds from relatively simple indanone precursors. rsc.org

The electronic influence of substituents is also a critical factor. The planar structure of arylidene indanones allows for the effective transmission of electronic effects from substituents on the aryl ring to the carbonyl group of the indanone. rsc.org This electronic communication can be crucial for the molecule's biological activity. In the case of spiroisoxazoline derivatives containing an indanone bridge, molecular docking studies have revealed that methoxy groups can play a direct role in binding to enzymes like COX-2. nih.gov Specifically, derivatives with methoxy groups at the meta position of a phenyl ring showed superior selectivity and potency, highlighting a clear structure-activity relationship where the substituent's position directly enhances biological function. nih.gov

Aldol Condensation Products of Indanones for Extended Conjugated Systems

The synthesis of extended conjugated π-systems from indanone precursors is effectively achieved through base- or acid-catalyzed condensation reactions, such as the Aldol or Knoevenagel condensations. magritek.comnih.gov This synthetic strategy leverages the reactivity of the active methylene (B1212753) group at the C-2 position of the indanone core. The protons on this carbon are sufficiently acidic to be removed by a base, forming a reactive enolate intermediate. magritek.com This enolate can then act as a nucleophile, attacking the carbonyl carbon of an aldehyde, typically an aromatic aldehyde, in what is known as a Claisen-Schmidt condensation, a variant of the Aldol condensation. magritek.comnih.gov

The initial β-hydroxy carbonyl adduct readily undergoes dehydration (elimination of a water molecule) to yield a thermodynamically stable α,β-unsaturated ketone. magritek.com The resulting product, a 2-arylmethylene-1-indanone or 2-benzylidene-1-indanone (B110557), possesses an extended π-conjugated system that spans both the indanone and the former aldehyde moiety. rsc.orgresearchgate.net Such compounds are of significant interest in materials science due to their optical and electronic properties. researchgate.net

The versatility of this reaction allows for the synthesis of a diverse library of derivatives. By selecting different substituted aromatic aldehydes, the electronic properties and the extent of the conjugation in the final product can be systematically tuned. Research has demonstrated the successful synthesis of various 2-benzylidene-1-indanone derivatives from substituted indanones. For example, 5-methoxy-1-indanone has been successfully condensed with substituted benzaldehydes to yield target compounds like (E)-2-(4-((benzyl(ethyl)amino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one. mdpi.com The presence of substituents like bromine and methoxy groups on the indanone ring influences the reactivity and the properties of the resulting conjugated molecules.

The general reaction scheme involves treating the substituted 1-indanone (B140024) with a chosen aromatic aldehyde in the presence of a catalyst, such as sodium hydroxide in ethanol. nih.gov The reaction typically proceeds at room temperature or with gentle heating.

A summary of representative Claisen-Schmidt condensation reactions between a substituted 1-indanone and various aromatic aldehydes is presented below, illustrating the scope of this method for generating diverse conjugated systems.

Table 1: Synthesis of 2-Benzylidene-1-indanone Derivatives via Claisen-Schmidt Condensation This table presents representative data adapted from studies on substituted 1-indanones to illustrate typical reactants and yields. nih.gov

| Entry | Aromatic Aldehyde Reactant | Resulting Product Structure (Generic) | Yield (%) |

| 1 | Benzaldehyde | 2-Benzylidene-1-indanone derivative | 85 |

| 2 | 4-Methoxybenzaldehyde | 2-(4-Methoxybenzylidene)-1-indanone derivative | 92 |

| 3 | 4-Chlorobenzaldehyde | 2-(4-Chlorobenzylidene)-1-indanone derivative | 88 |

| 4 | 4-(Trifluoromethyl)benzaldehyde | 2-(4-(Trifluoromethyl)benzylidene)-1-indanone derivative | 78 |

| 5 | 4-Nitrobenzaldehyde | 2-(4-Nitrobenzylidene)-1-indanone derivative | 95 |

| 6 | 2-Naphthaldehyde | 2-(Naphthalen-2-ylmethylene)-1-indanone derivative | 83 |

This synthetic approach is a fundamental tool for creating complex molecules with extended π-systems from relatively simple indanone building blocks. The resulting 2-benzylidene-1-indanone scaffold is a core structure in various functional materials and biologically active compounds. nih.govnih.gov

Mechanistic Investigations and Computational Studies on Indanone Chemistry

Elucidation of Detailed Reaction Mechanisms in Indanone Syntheses and Transformations

The synthesis and subsequent transformations of 2-bromo-5-methoxy-1-indanone are governed by several fundamental reaction mechanisms. The formation of the core 5-methoxy-1-indanone (B147253) structure often relies on intramolecular Friedel–Crafts acylation or Nazarov cyclization. d-nb.infonih.gov

One common synthetic route involves the reaction of an appropriate benzene (B151609) derivative with an α,β-unsaturated carboxylic acid in the presence of a strong acid like polyphosphoric acid (PPA). d-nb.info Mechanistic studies propose that under high PPA concentration, an acylium ion is formed, which then acylates the aromatic ring. The resulting intermediate subsequently undergoes an acid-catalyzed Nazarov cyclization to yield the indanone core. d-nb.info The Nazarov cyclization is a 4-π electrocyclic ring closure of a divinyl ketone (or a precursor) that forms a cyclopentenone. The mechanism involves the coordination of a Lewis or Brønsted acid to the ketone, generating a pentadienyl cation which then cyclizes. organic-chemistry.orgillinois.edu

The introduction of the bromine atom at the α-position to the carbonyl group to form 2-bromo-5-methoxy-1-indanone is typically achieved through radical bromination. N-Bromosuccinimide (NBS) is a preferred reagent for this transformation as it provides a low, constant concentration of molecular bromine (Br₂), which minimizes competing reactions like addition to the aromatic ring. masterorganicchemistry.com The mechanism proceeds via a radical chain reaction:

Initiation: Homolytic cleavage of the N-Br bond in NBS, often initiated by light or a radical initiator, generates a bromine radical (Br•). chemistrysteps.com

Propagation: The bromine radical abstracts an α-hydrogen from the 5-methoxy-1-indanone, forming a resonance-stabilized enolate radical and HBr. The HBr then reacts with NBS to produce a molecule of Br₂. This Br₂ molecule is then attacked by the enolate radical to yield the α-brominated product and another bromine radical, which continues the chain. masterorganicchemistry.comchemistrysteps.com

Termination: The reaction ceases when radicals combine.

Table 1: Key Mechanistic Pathways in Indanone Synthesis

| Reaction Type | Key Intermediates | Driving Force |

|---|---|---|

| Friedel-Crafts Acylation | Acylium ion | Formation of a stable aromatic system |

| Nazarov Cyclization | Pentadienyl cation, Oxallyl cation | 4-π electrocyclic ring closure |

| α-Bromination with NBS | Bromine radical, Enolate radical | Formation of a stable C-Br bond, Radical chain propagation |

Once synthesized, the bromine atom at the 2-position serves as a good leaving group, making 2-bromo-5-methoxy-1-indanone a valuable substrate for nucleophilic substitution reactions. Furthermore, bromo-substituted indanones can participate in transition-metal-catalyzed cross-coupling reactions. For instance, the palladium-catalyzed Suzuki-Miyaura coupling of bromo-indanones with boronic acids provides a powerful method for forming new carbon-carbon bonds, demonstrating the versatility of this functional handle in elaborating the indanone scaffold. researchgate.net

Application of Theoretical and Computational Chemistry Approaches to Understand Reactivity and Selectivity

Computational chemistry offers powerful tools to investigate the electronic structure, stability, and reactivity of indanone derivatives, providing insights that complement experimental findings. High-level ab initio calculations and density functional theory (DFT) are particularly useful for this class of compounds. researchgate.netnih.gov

A synergistic experimental and computational study on methoxy-substituted indanones, including the parent 5-methoxy-1-indanone, has provided significant energetic data. researchgate.netmdpi.com Using the G3(MP2)//B3LYP level of theory, researchers have calculated gas-phase standard molar enthalpies of formation (ΔfHₘ°(g)). researchgate.net These theoretical values show good agreement with experimental data obtained from calorimetric techniques, such as combustion calorimetry and Calvet microcalorimetry, thereby validating the computational approach. researchgate.netmdpi.com For 5-methoxy-1-indanone, the presence of the methoxy (B1213986) group was found to decrease the gas-phase enthalpy of formation by approximately 153 kJ·mol⁻¹ compared to the unsubstituted indanone core, indicating a significant stabilizing effect. mdpi.com

Table 2: Experimental and Calculated Gas-Phase Enthalpy of Formation for 5-Methoxy-1-indanone

| Compound | Experimental ΔfHₘ°(g) (kJ·mol⁻¹) | Calculated ΔfHₘ°(g) (kJ·mol⁻¹) |

|---|---|---|

| 5-Methoxy-1-indanone | -217.4 ± 3.8 | -218.4 ± 4.5 |

Data sourced from a synergistic experimental and computational study. mdpi.com

Furthermore, Natural Bond Orbital (NBO) analysis has been employed to quantitatively analyze the effects of electron density delocalization. researchgate.net In methoxy-substituted aromatic compounds, NBO analysis can interpret conformational effects and the conjugation of the oxygen's lone pair of electrons with the aromatic ring. researchgate.net For 5-methoxy-1-indanone, such analysis reveals how the electron-donating methoxy group influences intramolecular charge transfer and bonding characteristics, which in turn affects the molecule's reactivity. researchgate.netacs.org These theoretical approaches can predict sites susceptible to electrophilic or nucleophilic attack and rationalize the regioselectivity observed in reactions. While specific computational studies on 2-bromo-5-methoxy-1-indanone are not extensively reported, the established methodologies applied to its parent structures provide a robust framework for predicting its chemical behavior and guiding future synthetic efforts. researchgate.netnih.gov

Q & A

Q. What are the established synthetic routes for 2-Bromo-5-methoxy-1-indanone, and what intermediates are critical for optimizing yield?

Methodological Answer: The synthesis typically involves bromination and methoxylation of indanone precursors. For example:

- Bromination : Use electrophilic aromatic substitution (e.g., Br₂ in acetic acid) or directed ortho-metalation (DoM) strategies to introduce bromine at the 2-position .

- Methoxy Group Introduction : Methoxylation can be achieved via Ullmann coupling or nucleophilic substitution using methoxide ions under controlled temperatures (60–80°C) .

Key intermediates include 5-methoxy-1-indanone and halogenated precursors (e.g., 2-chloro derivatives), which influence regioselectivity. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and purify via recrystallization (ethanol/water) .

Q. Which spectroscopic techniques are most reliable for structural confirmation of 2-Bromo-5-methoxy-1-indanone?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are critical for identifying substituent positions. The bromine atom induces deshielding (~δ 7.5–8.0 ppm for aromatic protons), while the methoxy group appears as a singlet (~δ 3.8–4.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 241.0 for C₁₀H₉BrO₂).

- IR Spectroscopy : Detect carbonyl (C=O, ~1680 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data in diastereomeric mixtures of 2-Bromo-5-methoxy-1-indanone derivatives?

Methodological Answer: Contradictions often arise from rotational isomers or diastereomers. Strategies include:

- Variable Temperature NMR (VT-NMR) : Cool samples to –40°C to slow bond rotation and split overlapping signals .

- Chiral Chromatography : Use HPLC with chiral columns (e.g., Chiralpak® IA) to separate enantiomers and assign configurations via circular dichroism (CD) .

- Computational Modeling : Compare experimental H NMR shifts with DFT-calculated values (e.g., using Gaussian software) to validate assignments .

Q. What strategies minimize by-products during the Suzuki-Miyaura cross-coupling of 2-Bromo-5-methoxy-1-indanone?

Methodological Answer: By-products (e.g., homocoupling or debromination) are mitigated by:

- Catalyst Optimization : Use Pd(PPh₃)₄ (1–2 mol%) with rigorous degassing to prevent Pd(0) oxidation .

- Solvent Selection : Employ toluene/water biphasic systems to enhance phase transfer and reduce side reactions .

- Temperature Control : Maintain 80–90°C for 12–24 hours, monitoring conversion via GC-MS. Post-reaction, purify via flash chromatography (silica gel, gradient elution) .

Q. How can 2-Bromo-5-methoxy-1-indanone be utilized in designing bioactive molecules targeting solid tumors?

Methodological Answer:

- Scaffold Modification : Introduce substituents (e.g., sulfonylurea or diaryl groups) at the indanone core to enhance binding to tumor-associated enzymes .

- In Silico Screening : Perform molecular docking (AutoDock Vina) against targets like EGFR or PARP to prioritize derivatives for synthesis .

- Biological Assays : Test cytotoxicity via MTT assays (IC₅₀ determination) and validate selectivity using healthy cell lines (e.g., HEK293) .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the environmental stability of 2-Bromo-5-methoxy-1-indanone?

Methodological Answer:

- Hydrolytic Stability : Incubate the compound in buffered solutions (pH 4–10) at 25°C and 40°C. Monitor degradation via HPLC-UV (λ = 254 nm) and identify breakdown products using LC-MS/MS .

- Photostability : Expose samples to UV light (300–400 nm) in a solar simulator. Quantify degradation kinetics and assess radical formation via ESR spectroscopy .

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across multiple assays?

Methodological Answer:

- Multivariate Analysis : Apply principal component analysis (PCA) to identify assay-specific variables (e.g., cell line sensitivity) causing discrepancies .

- Meta-Analysis : Pool data from independent studies using random-effects models to calculate weighted IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.